3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include 2-fluorobenzylamine, 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole, and quinazoline derivatives. Common synthetic routes may involve:
- Nucleophilic substitution reactions
- Cyclization reactions
- Condensation reactions
Industrial Production Methods
Industrial production methods for such complex compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates
- Control of temperature and pressure conditions
- Purification techniques such as recrystallization and chromatography
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Addition reactions
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents like potassium permanganate
- Reducing agents like lithium aluminum hydride
- Substitution reagents like halogens or alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-fluorobenzyl)-7-(3-(trifluoromethyl)phenyl)quinazoline-2,4(1H,3H)-dione
- 3-(2-chlorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione lies in its specific substitution pattern and the presence of both fluorine and trifluoromethyl groups. These features may confer unique biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C24H14F4N4O3 |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methyl]-7-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H14F4N4O3/c25-18-7-2-1-4-15(18)12-32-22(33)17-9-8-14(11-19(17)29-23(32)34)21-30-20(31-35-21)13-5-3-6-16(10-13)24(26,27)28/h1-11H,12H2,(H,29,34) |
InChI Key |
RIGLZBDRVLGOLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)NC2=O)F |
Origin of Product |
United States |
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